molecular formula C10H13N5O2 B1274075 (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303973-87-7

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B1274075
M. Wt: 235.24 g/mol
InChI Key: JTLJRBWKPRBBGP-UHFFFAOYSA-N
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Description

The compound “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not directly mentioned in the search results. However, it seems to be related to a class of compounds known as STING agonists1. These compounds have shown promise as anti-tumor agents in preclinical studies1.



Synthesis Analysis

The exact synthesis process for “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not available in the search results. However, a related compound was synthesized through a process involving the addition of sodium ethoxide (NaOEt) to a solution of a similar compound in tetrahydrofuran (THF)1.



Molecular Structure Analysis

The molecular structure of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not directly provided in the search results. However, related compounds such as STING agonists have been studied1.



Chemical Reactions Analysis

The specific chemical reactions involving “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not detailed in the search results. However, a related compound underwent a reaction involving the addition of NaOEt1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not provided in the search results.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and utilization of similar purine diones, focusing on the protective group strategy for the synthesis of various substituted purine diones, are extensively studied. For example, the use of thietanyl as a protective group in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).
  • Research on the structural elucidation of similar purine derivatives provides insights into their potential applications in drug development. For instance, the structural analysis of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals the purine skeleton's planarity and the morpholine ring's chair conformation, which may impact their biological interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Potential Therapeutic Applications

  • Similar compounds have shown promise in pharmacological studies. For example, the antidepressant properties of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have been explored, indicating potential applications in mental health treatments (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
  • The modification of the purine core, as seen in 8-alkylamino derivatives, has been linked to cardiovascular activity, showcasing another possible therapeutic use for these compounds (Chłoń-Rzepa et al., 2004).

Safety And Hazards

The safety and hazards associated with “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not provided in the search results.


Future Directions

The future directions for the study of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not directly mentioned in the search results. However, STING agonists, which are related compounds, have shown promise as anti-tumor agents in preclinical studies1. This suggests that further research into these compounds could be beneficial.


properties

IUPAC Name

8-amino-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,16,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLJRBWKPRBBGP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1N)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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